1,4-Phenylenediamine-d4
Overview
Description
1,4-Phenylenediamine. A hair dye component, paraphenylenediamine, as a contact allergen for treatment of inflammatory diseases.
Mechanism of Action
Target of Action
1,4-Phenylenediamine-d4, also known as 1,4-Benzene-d4-diamine, is primarily used as an intermediate in the production of various dyes . It is also used in the hair dye, polymer, and textile industries . The primary targets of this compound are the enzymes involved in the oxidative chemical reactions that color the hair .
Mode of Action
The compound interacts with its targets through oxidative chemical reactions . In the context of hair dyes, it acts as a precursor agent, reacting with a coupling agent (electron-donating group substituted aromatic compounds, for example, resorcin) and an alkaline medium-based oxidizer (e.g., H2O2–ammonia mixture) to produce the desired color .
Biochemical Pathways
The biochemical pathways affected by this compound involve the oxidation of the compound to produce the desired color in hair dyes . The amino groups present on either o- or p-positions in this compound are used as precursors, whereas m-dihydroxybenzenes are used as couplers .
Pharmacokinetics
It is known that the metabolites (such as quinone) produced by this compound can cause mutagenic and carcinogenic effects in humans as it is quickly absorbed by the blood after oral intake or intake through the skin .
Result of Action
The primary result of the action of this compound is the production of color in hair dyes . The metabolites produced by this compound can cause mutagenic and carcinogenic effects in humans .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of an alkaline medium-based oxidizer is necessary for the compound to produce the desired color in hair dyes . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
These metabolites are quickly absorbed by the blood after oral intake or intake through the skin .
Molecular Mechanism
These metabolites are quickly absorbed by the blood after oral intake or intake through the skin .
Metabolic Pathways
These metabolites are quickly absorbed by the blood after oral intake or intake through the skin .
Transport and Distribution
These metabolites are quickly absorbed by the blood after oral intake or intake through the skin .
Subcellular Localization
These metabolites are quickly absorbed by the blood after oral intake or intake through the skin .
Properties
IUPAC Name |
2,3,5,6-tetradeuteriobenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCKQZAAMUWICA-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583890 | |
Record name | (~2~H_4_)Benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119516-83-5 | |
Record name | 1,4-Benzene-2,3,5,6-d4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119516-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (~2~H_4_)Benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Phenylenediamine-2,3,5,6-d4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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